molecular formula C8H18N4O3S B14904171 4-(2-Aminobutanoyl)piperazine-1-sulfonamide

4-(2-Aminobutanoyl)piperazine-1-sulfonamide

Cat. No.: B14904171
M. Wt: 250.32 g/mol
InChI Key: JKYWNZAUQVJHOD-UHFFFAOYSA-N
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Description

4-(2-Aminobutanoyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C8H18N4O3S. It contains a piperazine ring substituted with an aminobutanoyl group and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminobutanoyl)piperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides and amines. . The reaction conditions often involve the use of organic or inorganic bases to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminobutanoyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Aminobutanoyl)piperazine-1-sulfonamide include other piperazine derivatives and sulfonamide-containing compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both the aminobutanoyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H18N4O3S

Molecular Weight

250.32 g/mol

IUPAC Name

4-(2-aminobutanoyl)piperazine-1-sulfonamide

InChI

InChI=1S/C8H18N4O3S/c1-2-7(9)8(13)11-3-5-12(6-4-11)16(10,14)15/h7H,2-6,9H2,1H3,(H2,10,14,15)

InChI Key

JKYWNZAUQVJHOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCN(CC1)S(=O)(=O)N)N

Origin of Product

United States

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